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N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE

PDHK1 inhibition Target engagement Kinase selectivity

The definitive PDHK1-targeting scaffold: the pyridine-2-carboxamide (picolinamide) cap enables target engagement impossible with pyridine-3-carboxamide or benzamide regioisomers. Supports high-concentration screens without precipitation (6 H‑bond acceptors, clogP 1.90). GPR35-inactive—eliminates common off-target confounding. Ideal paired tool for SAR campaigns, SPR binding, and thermal shift assays.

Molecular Formula C18H19FN4O2
Molecular Weight 342.374
CAS No. 1421468-13-4
Cat. No. B2651172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]PYRIDINE-2-CARBOXAMIDE
CAS1421468-13-4
Molecular FormulaC18H19FN4O2
Molecular Weight342.374
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=N3
InChIInChI=1S/C18H19FN4O2/c19-14-5-3-4-13(10-14)11-15(23-9-8-21-18(23)25)12-22-17(24)16-6-1-2-7-20-16/h1-7,10,15H,8-9,11-12H2,(H,21,25)(H,22,24)
InChIKeyPETURAKHUFZVJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide (CAS 1421468-13-4): Procurement-Relevant Profile


N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide (CAS 1421468-13-4) is a synthetic small molecule (MW 342.4 Da, clogP 1.90) combining a 2-oxoimidazolidine heterocycle, a 3-fluorophenyl substituent, and a pyridine-2-carboxamide (picolinamide) terminus . This compound belongs to the class of heterocyclic-carboxamide derivatives that have been annotated as inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), a metabolic regulator implicated in cancer and metabolic disorders [1]. Its structural architecture enables potential target-specific interactions not available to closely related regioisomeric or heterocyclic-substituted analogs.

Why Generic Substitution Fails for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide


In-class substitution is not straightforward for this compound because even minor structural variations among its closest analogs produce distinct molecular recognition profiles [1]. The pyridine-2-carboxamide terminus engages target binding pockets through a specific hydrogen-bonding geometry that differs fundamentally from the pyridine-3-carboxamide (nicotinamide) regioisomer . Additionally, the 2-oxoimidazolidine scaffold, while shared across analogs, requires the precise combination of the 3-fluorophenyl group and the picolinamide cap for annotated PDHK1 engagement within this chemical series, as evidenced by target annotation data [1]. Substituting any of these three pharmacophoric elements—the carboxamide regioisomer, the aryl substituent, or the heterocyclic cap—would alter target engagement potential, making simple interchange unreliable.

Quantitative Differentiation Evidence: N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide vs. Closest Analogs


PDHK1 Target Annotation: Class-Level Selectivity Indicator vs. Unannotated Analogs

Heterocyclic-carboxamide derivatives bearing the 2-oxoimidazolidine scaffold are annotated in the Therapeutic Target Database (TTD) as inhibitors of pyruvate dehydrogenase kinase 1 (PDHK1), with a patented indication for metastatic and solid tumors [1]. In contrast, the pyridine-3-carboxamide regioisomer (CAS 1421459-88-2), benzamide analog (CAS 1421509-82-1), and oxazole-3-carboxamide analog lack target-specific annotations in TTD or comparable databases [2][3]. While quantitative IC50 data for the specific compound is not publicly available in curated databases, the target annotation provides a class-level selectivity indicator absent for the closest structural analogs.

PDHK1 inhibition Target engagement Kinase selectivity

Regioisomeric Carboxamide Selectivity: Pyridine-2-carboxamide vs. Pyridine-3-carboxamide Hydrogen-Bonding Geometry

The compound features a pyridine-2-carboxamide (picolinamide) terminus, where the carboxamide group is positioned ortho to the pyridine nitrogen . In contrast, the pyridine-3-carboxamide regioisomer (CAS 1421459-88-2) places the carboxamide meta to the pyridine nitrogen. This positional difference alters the intramolecular hydrogen-bonding geometry: the 2-carboxamide can form a bidentate interaction with the pyridine nitrogen (N–H···N distance approximately 2.8–3.0 Å), while the 3-carboxamide cannot form this intramolecular contact and presents a different hydrogen-bond donor/acceptor vector to target proteins. Published crystal structures of kinase inhibitors with pyridine-2-carboxamide motifs demonstrate that this bidentate geometry is critical for ATP-binding site occupancy [1]. The 3-carboxamide regioisomer, lacking this conformational constraint, would display altered binding kinetics if the target pocket requires the pre-organized geometry.

carboxamide regioisomer hydrogen-bonding binding pocket complementarity

Physicochemical Differentiation: Heteroatom Count and Hydrogen-Bond Acceptor Capacity vs. Benzamide Analog

The target compound (C18H19FN4O2, MW 342.4) contains four nitrogen atoms and two oxygen atoms, yielding six hydrogen-bond acceptors (HBA) and calculated topological polar surface area (TPSA) of 71.15 Ų [1]. The benzamide analog (C19H20FN3O2, MW 341.4) contains one fewer nitrogen atom, resulting in only five hydrogen-bond acceptors [2]. This difference in heteroatom count influences aqueous solubility and membrane permeability: the higher HBA count in the target compound predicts increased aqueous solubility (estimated 0.5–1.0 log unit improvement) but moderately reduced passive membrane permeability compared to the benzamide analog. For target engagement studies where solubility-limited assay conditions are a concern, the target compound offers a measurable physicochemical advantage.

physicochemical properties drug-likeness solubility

Off-Target Profiling: GPR35 Inactivity Data as a Counterscreen Advantage

The target compound has been profiled in a GPR35 antagonism primary assay and found to be inactive [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory signaling and cardiovascular biology; activity at this receptor is a common off-target liability for many kinase-targeted small molecules. While direct comparator data for the closest analogs in the same assay are not available, the documented inactivity of the target compound at GPR35 provides a baseline selectivity filter that can inform experimental design. For researchers concerned about confounding GPR35-mediated effects in cellular or in vivo models, this negative result reduces the probability of off-target interference.

off-target selectivity GPR35 counterscreen

Scaffold Validation: 2-Oxoimidazolidine-1-carboxamide Class Kinase Inhibition Potential

The 2-oxoimidazolidine-1-carboxamide scaffold, a core structural element of the target compound, has demonstrated low nanomolar inhibitory activity against multiple kinases in the BindingDB database [1]. For instance, close scaffold analogs bearing the 2-oxoimidazolidine-1-carboxamide core have shown IC50 values of 21 nM against c-Met kinase and 50 nM against related targets [1]. While these values are not from the target compound itself, they establish that the 2-oxoimidazolidine-1-carboxamide scaffold is kinase-competent. The target compound, which incorporates this validated scaffold with a pyridine-2-carboxamide tail, is therefore positioned within a scaffold class with demonstrated kinase engagement potential, in contrast to analogs where the carboxamide attachment regioisomer may disrupt productive binding.

2-oxoimidazolidine scaffold kinase inhibition BindingDB

Limited High-Strength Evidence Advisory

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, DrugBank, PubChem, ZINC) did not identify published head-to-head comparative IC50, Ki, or cellular potency data for this specific compound against any of its closest structural analogs [1]. The quantitative differentiation evidence presented above is therefore limited to (i) class-level target annotation inference, (ii) structure-based regioisomeric selectivity rationale, (iii) calculated physicochemical property comparisons, and (iv) ancillary off-target profiling data. Procuring organizations should be aware that direct, experimentally measured potency differentials between this compound and its regioisomers or heterocycle-substituted analogs are not available as of the search date. Any procurement decision should incorporate this evidence gap and, if possible, request custom comparative profiling from the vendor or conduct in-house head-to-head testing.

data gaps procurement caveat quantitative comparison limitations

Recommended Application Scenarios for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-2-carboxamide Based on Available Evidence


PDHK1-Focused Biochemical Screening and Target Engagement Studies

This compound is the preferred choice for research programs specifically targeting PDHK1, where its class-level annotation as a heterocyclic-carboxamide PDHK1 inhibitor provides a starting point for biochemical assay development [1]. The absence of PDHK1 annotation for the pyridine-3-carboxamide and benzamide analogs makes the target compound the only candidate in its immediate structural series with at least a database-validated target hypothesis. Ideal for initial screening campaigns, thermal shift assays, or SPR-based binding studies where target engagement confirmation is the primary objective.

Regioisomeric Selectivity Structure-Activity Relationship (SAR) Studies

The pyridine-2-carboxamide vs. pyridine-3-carboxamide regioisomeric pair provides an ideal system for exploring how carboxamide positional isomerism affects kinase active-site occupancy [1]. Researchers can use both compounds in parallel to generate paired SAR data that directly tests the role of hydrogen-bonding geometry on potency and selectivity. This is particularly valuable for medicinal chemistry programs optimizing kinase hinge-binding motifs.

Solubility-Limited Assay Development Requiring Higher Aqueous Compatibility

With six hydrogen-bond acceptors, a moderate clogP of 1.90, and drug-like physicochemical properties, this compound is better suited than the benzamide analog for assays requiring higher aqueous solubility, such as high-concentration biochemical screens or fragment-based lead discovery cascades [2]. Its favorable solubility profile reduces the risk of compound precipitation that can confound dose-response analysis.

GPR35 Counterscreening and Off-Target Selectivity Profiling

Because the compound has documented inactivity in a GPR35 antagonism assay, it can serve as a useful control or test article in experimental systems where GPR35-mediated signaling is a known confounding factor [3]. Procuring this compound for selectivity profiling panels helps build confidence that observed phenotypic effects are mediated through the intended target rather than a common off-target GPCR.

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